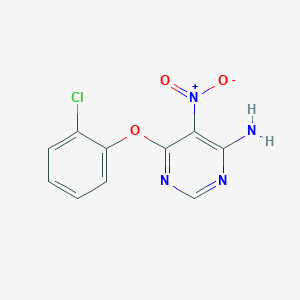

6-(2-Chlorophenoxy)-5-nitropyrimidin-4-amine

Description

6-(2-Chlorophenoxy)-5-nitropyrimidin-4-amine is a pyrimidine derivative characterized by a 2-chlorophenoxy group at position 6, a nitro group at position 5, and an amine at position 4. Pyrimidine derivatives are widely studied for their biological activities, including antimicrobial, antifungal, and kinase-inhibiting properties .

Properties

IUPAC Name |

6-(2-chlorophenoxy)-5-nitropyrimidin-4-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7ClN4O3/c11-6-3-1-2-4-7(6)18-10-8(15(16)17)9(12)13-5-14-10/h1-5H,(H2,12,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GBGUENCHKFOEQH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)OC2=NC=NC(=C2[N+](=O)[O-])N)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7ClN4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.64 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(2-Chlorophenoxy)-5-nitropyrimidin-4-amine typically involves the following steps:

Chlorophenoxy Substitution: The chlorophenoxy group is introduced via a nucleophilic aromatic substitution reaction. This involves reacting 2-chlorophenol with a suitable pyrimidine derivative under basic conditions.

Industrial Production Methods

Industrial production of 6-(2-Chlorophenoxy)-5-nitropyrimidin-4-amine may involve large-scale nitration and substitution reactions, followed by purification processes such as recrystallization or chromatography to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

6-(2-Chlorophenoxy)-5-nitropyrimidin-4-amine undergoes various types of chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

Reduction: The compound can undergo reduction reactions to form different derivatives.

Substitution: The chlorophenoxy group can be substituted with other nucleophiles under suitable conditions.

Common Reagents and Conditions

Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

Substitution: Sodium hydroxide (NaOH), potassium carbonate (K2CO3).

Major Products Formed

Reduction: Formation of 6-(2-Aminophenoxy)-5-nitropyrimidin-4-amine.

Substitution: Formation of various substituted pyrimidine derivatives depending on the nucleophile used.

Scientific Research Applications

6-(2-Chlorophenoxy)-5-nitropyrimidin-4-amine has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.

Industry: Utilized in the development of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 6-(2-Chlorophenoxy)-5-nitropyrimidin-4-amine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific biological context in which the compound is studied.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The table below compares 6-(2-Chlorophenoxy)-5-nitropyrimidin-4-amine with structurally related pyrimidine derivatives:

Key Differences and Implications

Substituent Electronic Effects: The 2-chlorophenoxy group in the target compound is electron-withdrawing, which may enhance the reactivity of the amine group at position 4 compared to the dimethylamino group in .

Biological Activity: Thioether-containing analogs (e.g., 6-((4-chlorophenyl)thio)-5-nitropyrimidin-4-amine) exhibit antimicrobial properties, suggesting that the phenoxy group in the target compound could modulate similar activities with improved solubility . Quinoline-substituted derivatives () may have enhanced lipophilicity, favoring blood-brain barrier penetration compared to chlorophenoxy .

Crystallographic and Stability Considerations :

- Substituents like methoxy or ethoxy groups (e.g., in and ) influence hydrogen bonding and crystal packing, which are critical for bioavailability. The nitro group in the target compound may stabilize the molecule through resonance but could also increase sensitivity to reduction .

Biological Activity

6-(2-Chlorophenoxy)-5-nitropyrimidin-4-amine is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the fields of anti-inflammatory and anticancer research. This article aims to provide a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

- IUPAC Name: 6-(2-Chlorophenoxy)-5-nitropyrimidin-4-amine

- CAS Number: 681271-62-5

- Molecular Formula: C11H9ClN4O3

- Molecular Weight: 295.67 g/mol

Synthesis

The synthesis of 6-(2-Chlorophenoxy)-5-nitropyrimidin-4-amine typically involves multi-step reactions starting from pyrimidine derivatives. The key steps include:

- Formation of the Pyrimidine Ring: Utilizing appropriate precursors and reaction conditions.

- Chlorophenoxy Group Introduction: Achieved through nucleophilic substitution reactions.

- Nitro Group Addition: Typically via electrophilic aromatic substitution.

Anti-inflammatory Activity

Recent studies have shown that derivatives of pyrimidine compounds exhibit notable anti-inflammatory properties. For instance, compounds similar to 6-(2-Chlorophenoxy)-5-nitropyrimidin-4-amine demonstrated significant inhibition of cyclooxygenase-2 (COX-2) activity, with IC50 values comparable to established anti-inflammatory drugs like celecoxib .

| Compound | IC50 (μmol) | Reference |

|---|---|---|

| 6-(2-Chlorophenoxy)-5-nitropyrimidin-4-amine | 0.04 ± 0.02 | |

| Celecoxib | 0.04 ± 0.01 |

Anticancer Activity

The compound has also been evaluated for its anticancer properties across various cancer cell lines. Preliminary results indicate that it exhibits cytotoxic effects against several types of cancer, with IC50 values suggesting potent activity.

The biological activity of 6-(2-Chlorophenoxy)-5-nitropyrimidin-4-amine is believed to be mediated through several mechanisms:

- Inhibition of Enzyme Activity: The compound's structure allows it to interact with key enzymes involved in inflammatory processes and cancer cell proliferation.

- Induction of Apoptosis: Studies suggest that it may promote programmed cell death in cancer cells, contributing to its anticancer effects .

- Cell Cycle Arrest: Evidence indicates that the compound can induce cell cycle arrest at specific phases, which is critical for its anticancer efficacy .

Case Studies

Case Study 1: Anti-inflammatory Effects

A study conducted on a series of pyrimidine derivatives, including 6-(2-Chlorophenoxy)-5-nitropyrimidin-4-amine, revealed significant reductions in inflammatory markers in a carrageenan-induced paw edema model in rats, highlighting its potential for treating inflammatory diseases .

Case Study 2: Anticancer Activity

In vitro assays demonstrated that the compound significantly inhibited the growth of A549 and MCF-7 cells, with mechanisms involving apoptosis and cell cycle arrest being investigated further .

Q & A

Q. What synthetic methodologies are effective for preparing 6-(2-Chlorophenoxy)-5-nitropyrimidin-4-amine and its analogs?

Palladium-catalyzed amination of chloro-substituted 5-nitropyrimidines is a robust approach. For example, chloro groups at the 6-position of 5-nitropyrimidines can be displaced by amines under Pd catalysis, yielding derivatives with high regioselectivity . Key steps include monitoring reactions via TLC (silica gel, UV/KMnO₄ visualization) and purification by recrystallization. Characterization employs melting point analysis, NMR (600 MHz), and HRMS .

Q. How are structural features of 6-(2-Chlorophenoxy)-5-nitropyrimidin-4-amine derivatives validated?

X-ray crystallography is critical for confirming molecular conformation. For related pyrimidine derivatives, dihedral angles between the pyrimidine ring and substituents (e.g., aryl groups) are measured to assess planarity. Intramolecular hydrogen bonds (e.g., N–H⋯N) and weak intermolecular interactions (C–H⋯O/π) stabilize crystal structures . NMR chemical shifts (e.g., δ ~8–9 ppm for pyrimidine protons) further validate substituent positions .

Q. What preliminary biological activities are reported for structurally similar pyrimidine derivatives?

Analogous compounds exhibit antibacterial and antifungal properties. For instance, 6-methyl-2-phenyl-5-substituted pyrimidines show immunomodulatory effects, with activity linked to substituent electronic profiles (e.g., electron-withdrawing groups enhance potency) . Bioassays typically involve microbial growth inhibition studies using standardized strains (e.g., Staphylococcus aureus, Candida albicans) .

Advanced Research Questions

Q. How can reaction conditions be optimized for synthesizing 6-(2-Chlorophenoxy)-5-nitropyrimidin-4-amine with high yield?

Employ factorial design to identify critical variables (e.g., temperature, catalyst loading, solvent polarity). Statistical methods reduce experimental runs while capturing interactions between parameters . For Pd-catalyzed reactions, optimal conditions may involve 1–5 mol% Pd(OAc)₂, DMF at 80–100°C, and a 2:1 amine:substrate ratio . Computational reaction path searches (e.g., quantum chemical calculations) can predict energetically favorable pathways .

Q. What strategies resolve contradictions in biological activity data across structurally similar derivatives?

Analyze substituent effects using QSAR models. For example, fluorinated or methoxy groups may alter bioavailability via hydrogen bonding or lipophilicity . Compare polymorphic forms: one polymorph of N-(4-chlorophenyl)-5-[(4-chlorophenyl)aminomethyl]-6-methyl-2-phenylpyrimidin-4-amine showed stronger H-bonding networks and higher antimicrobial activity than another . Validate hypotheses via crystallography and in vitro assays.

Q. How do intermolecular interactions influence the solid-state properties of 6-(2-Chlorophenoxy)-5-nitropyrimidin-4-amine?

Crystal packing is governed by weak interactions like C–H⋯O and π–π stacking. In N-(2-fluorophenyl) derivatives, dimeric R₂²(14) motifs form via N–H⋯N bonds, while C–H⋯O links create polymeric chains. These interactions impact solubility and thermal stability, as shown by DSC/TGA . Hirshfeld surface analysis quantifies interaction contributions (e.g., H-bond vs. van der Waals) .

Q. What computational tools predict reaction pathways for modifying the 5-nitro group in this compound?

Density functional theory (DFT) calculates transition states for nitro group reductions or displacements. For example, nitro-to-amine reduction likely proceeds via a Pd-H intermediate . ICReDD’s integrated computational-experimental workflows combine quantum mechanics (e.g., Gaussian) with machine learning to prioritize viable pathways .

Methodological Notes

- Synthesis: Prioritize Pd catalysts for C–N bond formation; characterize intermediates via HRMS to avoid byproducts .

- Crystallography: Use SHELX for structure refinement; report dihedral angles and H-bond geometries .

- Bioactivity Testing: Include positive controls (e.g., ciprofloxacin) and assess cytotoxicity to distinguish specific vs. general toxicity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.